Decaborane Enables 5.6-nm Ultra-Shallow Junctions vs. Deeper Junctions from Monomer Boron Implants
Decaborane (B₁₀H₁₄) cluster ion implantation enables the formation of p⁺/n junctions with a depth of only 5.6 nm after annealing [1]. This is achieved at an implant energy of 2 keV for the cluster, which is equivalent to a monomer boron ion energy of just 174 eV [1]. In contrast, a conventional 10 keV boron monomer implant results in significantly greater diffusion during a 900°C anneal [2]. The suppression of Transient Enhanced Diffusion (TED) with decaborane is a key differentiator for sub-0.05 μm device fabrication.
| Evidence Dimension | Junction Depth (after annealing) |
|---|---|
| Target Compound Data | 5.6 nm (p⁺/n junction, annealed at 1000°C for 10s) |
| Comparator Or Baseline | Conventional 10 keV B⁺ implant: significantly greater diffusion (exact depth not provided, but diffusion is 'strongly suppressed' by comparison) [2] |
| Quantified Difference | Junction depth reduced to 5.6 nm; TED is suppressed vs. conventional implant |
| Conditions | n-Si(100) substrate, 2 keV B₁₀H₁₄ implant (equiv. 174 eV/B), 1x10¹³ cm⁻² dose, annealed at 1000°C for 10s. Comparative baseline: 10 keV B⁺ implant annealed at 900°C. |
Why This Matters
This quantifies decaborane's essential role for advanced CMOS nodes (sub-0.05 μm), where shallower junctions are required to control short-channel effects; this performance is not achievable with standard monomer boron or BF₂ implants.
- [1] Park, H. S., et al. (2004). 5.6-nm p+/n junction formation for sub-0.05-μm PMOSFETs by using low-energy B10H14 ion implantation. Journal of the Korean Physical Society, 44(6), 1594-1597. View Source
- [2] Shimada, N., et al. (1998). Reduction of boron transient enhanced diffusion in silicon by low-energy cluster ion implantation. Materials Chemistry and Physics, 54(1-3), 80-83. View Source
